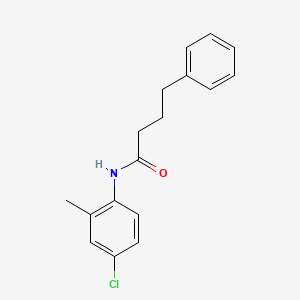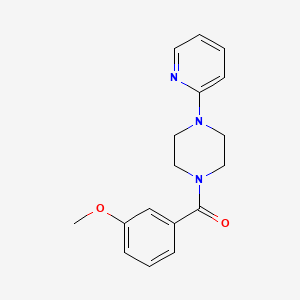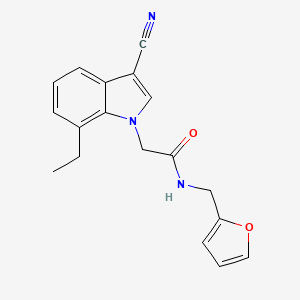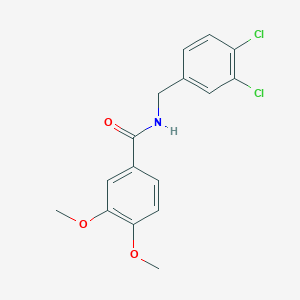
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide, also known as Clomipramine, is a tricyclic antidepressant drug that is used for the treatment of depression, obsessive-compulsive disorder (OCD), and panic disorder. Clomipramine belongs to the class of drugs called tricyclic antidepressants, which work by increasing the levels of certain chemicals in the brain that affect mood and behavior.
作用機序
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters. This leads to an improvement in mood and a reduction in the symptoms of depression, OCD, and panic disorder. N-(4-chloro-2-methylphenyl)-4-phenylbutanamide also has some affinity for other receptors in the brain, including histamine, muscarinic, and alpha-adrenergic receptors.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which leads to an improvement in mood and a reduction in the symptoms of depression, OCD, and panic disorder. N-(4-chloro-2-methylphenyl)-4-phenylbutanamide also has some affinity for other receptors in the brain, including histamine, muscarinic, and alpha-adrenergic receptors, which may contribute to its therapeutic effects.
実験室実験の利点と制限
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying the effects of serotonin and norepinephrine on mood and behavior. N-(4-chloro-2-methylphenyl)-4-phenylbutanamide is also readily available and relatively inexpensive, which makes it accessible for use in a wide range of experiments. However, there are also some limitations to using N-(4-chloro-2-methylphenyl)-4-phenylbutanamide in lab experiments. It has a long half-life and can take several weeks to reach steady-state levels in the body, which can make it difficult to study its acute effects. Additionally, N-(4-chloro-2-methylphenyl)-4-phenylbutanamide has some affinity for other receptors in the brain, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(4-chloro-2-methylphenyl)-4-phenylbutanamide. One area of interest is its potential use in the treatment of other psychiatric disorders such as bipolar disorder, PTSD, and social anxiety disorder. Another area of interest is the development of new drugs that target the same neurotransmitter systems as N-(4-chloro-2-methylphenyl)-4-phenylbutanamide but with fewer side effects. Additionally, there is ongoing research into the underlying mechanisms of depression, OCD, and panic disorder, which may lead to the development of new drugs with novel mechanisms of action.
合成法
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide can be synthesized by reacting 4-chloro-2-methylphenylamine with 4-phenylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide has been extensively studied for its therapeutic effects in treating depression, OCD, and panic disorder. It has been shown to be effective in reducing the symptoms of these disorders by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain. N-(4-chloro-2-methylphenyl)-4-phenylbutanamide has also been studied for its potential use in the treatment of other psychiatric disorders such as bipolar disorder, post-traumatic stress disorder (PTSD), and social anxiety disorder.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-13-12-15(18)10-11-16(13)19-17(20)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEBRDRJRKPDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5822118.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5822132.png)
![5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B5822134.png)

![N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5822143.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822151.png)
![N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5822157.png)


![5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5822176.png)

